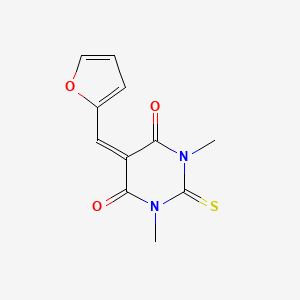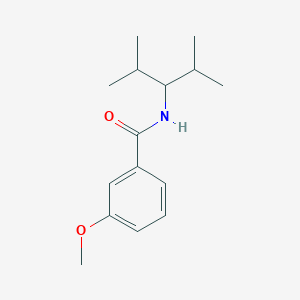![molecular formula C13H14N2O2S B5758770 5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been the subject of various scientific studies due to its potential therapeutic applications. The compound is commonly referred to as EMFC and is known to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In
作用機序
The exact mechanism of action of EMFC is not fully understood. However, it is believed that EMFC exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
EMFC has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, EMFC has been shown to inhibit the activity of certain signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) that are involved in inflammation and tumor growth. Furthermore, EMFC has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
実験室実験の利点と制限
EMFC possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and stability. Additionally, EMFC exhibits low toxicity and can be used at relatively high concentrations without causing adverse effects. However, EMFC also possesses certain limitations for lab experiments. It exhibits low solubility in water, which can limit its bioavailability and efficacy. Furthermore, EMFC exhibits poor membrane permeability, which can limit its ability to penetrate cells and tissues.
将来の方向性
There are several future directions for the study of EMFC. One potential direction is to explore the use of EMFC in combination with other anti-inflammatory, anti-tumor, and anti-diabetic agents to enhance its therapeutic efficacy. Another potential direction is to explore the use of EMFC in animal models of inflammatory diseases, cancer, and diabetes to further elucidate its mechanism of action and therapeutic potential. Additionally, future studies can focus on improving the bioavailability and membrane permeability of EMFC through the development of novel drug delivery systems.
合成法
EMFC can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and thiosemicarbazide in the presence of ethyl acetoacetate. The reaction occurs under mild conditions and yields a high purity product. The synthesized EMFC can be further purified through recrystallization.
科学的研究の応用
EMFC has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, EMFC has been shown to possess anti-tumor properties that can be useful in the treatment of various types of cancer. Furthermore, EMFC has been shown to possess anti-diabetic properties that can be useful in the treatment of type 2 diabetes.
特性
IUPAC Name |
5-ethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-12-6-10(8-18-12)13(16)15-14-7-11-5-4-9(2)17-11/h4-8H,3H2,1-2H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPXXKSOXERAJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)
![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)
